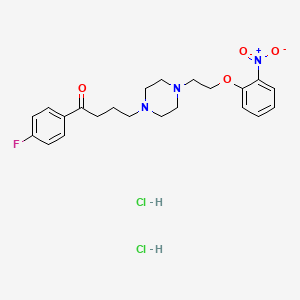
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- is a compound that belongs to the class of hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group. Benzohydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes, making them valuable in a range of scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- typically involves the reaction of benzohydroxamic acid with N-(4-methylpiperazinyl)methyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for metal ions in analytical chemistry.
Biology: Inhibits enzymes such as urease and matrix metalloproteinases, making it useful in studying enzyme mechanisms.
Medicine: Potential therapeutic agent for diseases involving metal ion dysregulation and enzyme overactivity.
Industry: Used in the formulation of corrosion inhibitors and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that prevent the metal ions from participating in catalytic reactions. This chelation mechanism is crucial for its role as an enzyme inhibitor, as it can block the active sites of metalloenzymes, thereby inhibiting their activity.
類似化合物との比較
Similar Compounds
Benzohydroxamic acid: The parent compound with similar chelating properties.
N-Hydroxybenzamide: Another hydroxamic acid derivative with similar enzyme inhibitory activity.
4-(4-Methylpiperazin-1-yl)benzoic acid: A related compound with a piperazine moiety.
Uniqueness
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- is unique due to the presence of the N-(4-methylpiperazinyl)methyl group, which enhances its solubility and bioavailability. This structural modification also improves its ability to interact with biological targets, making it a more potent inhibitor compared to its parent compound and other similar derivatives.
特性
CAS番号 |
40890-88-8 |
|---|---|
分子式 |
C13H19N3O2 |
分子量 |
249.31 g/mol |
IUPAC名 |
N-hydroxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C13H19N3O2/c1-14-7-9-15(10-8-14)11-16(18)13(17)12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3 |
InChIキー |
GANYELGAIAGDPB-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CN(C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


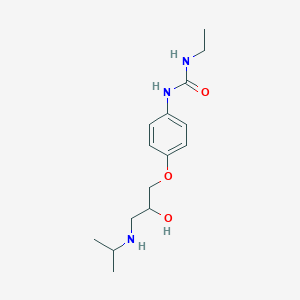



![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
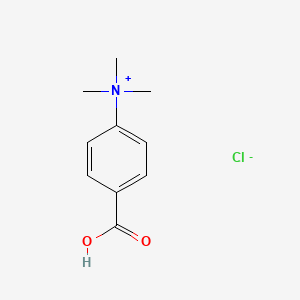

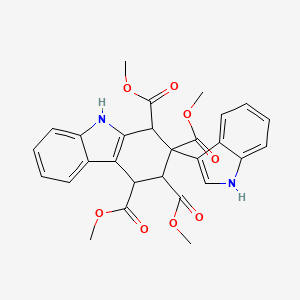
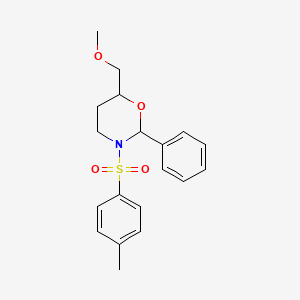
![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)

